molecular formula C9H8ClN3 B2789992 4-chloro-2-(1H-pyrazol-1-yl)aniline CAS No. 947154-37-2

4-chloro-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B2789992
CAS No.: 947154-37-2
M. Wt: 193.63
InChI Key: OTUBGBQBWKWFDT-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-pyrazol-1-yl)aniline ( 947154-37-2) is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This aniline derivative is characterized by a pyrazole ring substituted at the 1-position, making it a valuable scaffold in synthetic and medicinal chemistry. It is typically supplied as a solid and requires cold-chain transportation to ensure stability . As a building block, this compound is primarily used in research and development settings, including the synthesis of more complex molecules for pharmaceutical and agrochemical screening. Its structure suggests potential as an intermediate in creating compounds for various biological applications. Researchers value this compound for its unique structure that can contribute to the exploration of new chemical spaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUBGBQBWKWFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947154-37-2
Record name 4-chloro-2-(1H-pyrazol-1-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with pyrazole under specific conditions. One common method includes the use of a coupling agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The incorporation of the pyrazole moiety in 4-chloro-2-(1H-pyrazol-1-yl)aniline contributes to its biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit various enzymes and pathways associated with disease processes, suggesting potential therapeutic applications.

Case Studies:
Research has indicated that compounds similar to this compound exhibit selective androgen receptor degradation (SARD) and pan-antagonist activities. For instance, a study on aryl pyrazol-1-yl-propanamides demonstrated that introducing a pyrazole moiety can enhance the pharmacological profile of nonsteroidal antiandrogens, leading to compounds with improved efficacy against androgen-dependent conditions .

Compound Activity Reference
This compoundPotential SARD activity
Related pyrazole derivativesAnticancer properties

Agricultural Applications

Pesticidal Activity:
The compound's chlorinated structure may enhance its effectiveness as a pesticide or herbicide. Research indicates that pyrazole derivatives can exhibit antimicrobial properties, which could be beneficial in agricultural settings for protecting crops against pathogens.

Case Studies:
In studies focusing on the synthesis of new agrochemicals, derivatives of pyrazole have shown promising results in controlling plant diseases and pests. The structural attributes of this compound suggest it may serve as a lead compound for developing novel agricultural products.

Materials Science

Organic Electronics:
The unique electronic properties of this compound make it a candidate for applications in organic electronics. The presence of both an aromatic amine and a heterocyclic pyrazole ring can contribute to the development of functional materials with specific electronic characteristics.

Case Studies:
Research has explored the use of pyrazole-containing compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dual functionality of the compound may facilitate charge transport and improve device performance .

Mechanism of Action

The mechanism by which 4-chloro-2-(1H-pyrazol-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-chloro-2-(1H-pyrazol-1-yl)aniline with analogous compounds, emphasizing substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₉H₈ClN₃ 193.63 Cl (C4), pyrazole (C2) Aniline core, pyrazole ring
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₇Cl₂N₃ 240.10 Cl (C4), pyrimidine (C2) Pyrimidine ring enhances π-stacking
4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline C₉H₇FN₄O₂ 222.18 F (C4), NO₂ (C2), pyrazole (C5) Electron-withdrawing NO₂ increases acidity
3-Chloro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₇ClF₃N₃ 261.64 Cl (C3), CF₃-pyrazole (C2) CF₃ enhances lipophilicity
2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine C₈H₅ClF₃N₅ 263.61 Cl (C2), pyrazole (C4), CF₃ (C5) Pyrimidine scaffold, not an aniline
4-Chloro-2-fluoroaniline C₆H₅ClFN 159.56 Cl (C4), F (C2) Simpler structure, lacks heterocycle

Key Differences and Implications

Pyrazole-containing analogs (e.g., 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline) exhibit enhanced steric bulk, which may influence solubility and metabolic stability .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline significantly lowers the pKa of the aniline NH₂, facilitating deprotonation in acidic conditions .

Synthetic Utility :

  • This compound is synthesized via nucleophilic aromatic substitution (SNAr) between pyrazole derivatives and chlorinated anilines, a method shared with analogs like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .
  • The pyrimidine derivative (2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) highlights the adaptability of the core structure for constructing fused heterocycles .

Biological Activity

4-Chloro-2-(1H-pyrazol-1-yl)aniline is a compound characterized by its pyrazole moiety, which is known for a broad spectrum of biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN3C_8H_8ClN_3. The presence of the chlorine atom and the pyrazole ring significantly influences its chemical reactivity and biological properties. Pyrazole derivatives are often associated with various pharmacological activities due to their ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with a pyrazole structure, including this compound, exhibit antimicrobial properties . For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
This compoundAntibacterial
Pyrazole derivativesAntifungal
This compoundAntiparasitic

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

Some studies have reported that pyrazole derivatives can exhibit antitumor effects . The molecular mechanisms involve the inhibition of specific pathways related to tumor growth and proliferation. For example, certain pyrazole compounds have demonstrated significant cytotoxicity against cancer cell lines in vitro .

The exact molecular mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is known that:

  • Electrophilic Attack : The compound may undergo electrophilic attack at the carbon atoms in the pyrazole ring, which can be facilitated by protonation .
  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors for various enzymes involved in inflammatory and cancer pathways, contributing to their therapeutic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .

Study 2: Anti-inflammatory Action

In another investigation focusing on anti-inflammatory properties, compounds derived from pyrazoles were tested for their ability to inhibit TNF-α production. Results showed that this compound reduced TNF-α levels significantly compared to control groups, indicating its potential use in managing inflammatory conditions .

Q & A

Basic: What are the optimized synthetic routes for 4-chloro-2-(1H-pyrazol-1-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis often involves coupling reactions between pyrazole derivatives and halogenated anilines. For example, a Mannich reaction using 4-chloro-2-(1H-pyrazol-3-yl)phenol with amines under reflux conditions (e.g., xylene, 25–30 hours) can yield structurally related compounds . Key factors include:

  • Catalyst choice : Chloranil (tetrachlorobenzoquinone) is commonly used to facilitate electron-deficient aromatic coupling.
  • Purification : Aqueous NaOH washes and recrystallization (e.g., methanol) improve purity .
  • Solvent effects : Polar aprotic solvents like DMSO enhance reactivity but require extensive aqueous washes post-reaction .

Table 1: Optimization Parameters

ParameterImpact on Yield
Reaction time (25–30 hrs)Longer times improve coupling efficiency but risk decomposition
Temperature (reflux)Higher temps accelerate kinetics but may degrade thermally sensitive intermediates
Purification methodColumn chromatography > recrystallization for complex mixtures

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Multi-technique validation is essential:

  • NMR spectroscopy : Assigns protons (e.g., aniline NH₂ at δ 5.2–5.8 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClN₃ at m/z 196.05) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as the dihedral angle between pyrazole and aniline rings, critical for SAR studies .
  • IR spectroscopy : Identifies NH₂ stretching (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Basic: How is the biological activity of this compound screened in early-stage research?

Methodological Answer:

  • In vitro assays : Target enzymes (e.g., kinases) or receptors are incubated with the compound to measure IC₅₀ values. Structural analogs with propyl-substituted pyrazoles show enhanced binding due to hydrophobic interactions .
  • Cell-based models : Cytotoxicity assays (e.g., MTT) evaluate selectivity. For example, chloro-substituted anilines often exhibit improved membrane permeability over methyl derivatives .
  • Computational docking : Pyrazole ring orientation and chloro-substitution position are modeled to predict binding affinity .

Advanced: How do substituents on the pyrazole or aniline moieties influence bioactivity and selectivity?

Methodological Answer:
Comparative SAR studies reveal:

  • Chloro vs. methyl groups : The electron-withdrawing Cl on aniline increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins . Methyl groups on pyrazole improve metabolic stability but reduce solubility .
  • Positional effects : 1H-pyrazol-1-yl substitution at the ortho position (vs. para) on aniline creates steric hindrance, altering receptor engagement .

Table 2: Substituent Impact

SubstituentBioactivity TrendMechanism
Cl (aniline)↑ Enzyme inhibitionElectrophilic reactivity
Propyl (pyrazole)↑ LipophilicityEnhanced membrane permeation
NH₂ (aniline)↓ StabilityOxidative deamination in vivo

Advanced: What strategies mitigate decomposition or instability during storage and handling?

Methodological Answer:

  • Storage conditions : Argon-atmosphere vials at -20°C prevent oxidative degradation of the aniline NH₂ group .
  • Lyophilization : Freeze-drying as a hydrochloride salt improves shelf life .
  • Stability assays : HPLC tracking of degradation products (e.g., quinone formation from NH₂ oxidation) under accelerated conditions (40°C/75% RH) .

Advanced: How can researchers resolve contradictions in reported biological data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab differences.
  • Impurity profiles : Re-examine synthetic batches via HPLC-MS; trace dimethyl sulfoxide (DMSO) residuals from synthesis can artifactually inhibit targets .
  • Cellular context : Use isogenic cell lines to isolate compound-specific effects from genetic background noise.

Troubleshooting Table:

IssueSolution
Low reproducibilityStandardize solvent (e.g., DMSO lot) and cell passage number
Off-target effectsEmploy counter-screening panels (e.g., Eurofins Pharma)

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